2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid involves the glycosylation of 2-Hydroxy-5-(2-hydroxyethyl)phenol with ss-D-Glucopyranosiduronic Acid. The reaction typically requires a glycosyl donor, a glycosyl acceptor, and a catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from natural sources such as the seeds of Perilla frutescens var. arguta. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenolic compounds.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the formulation of antioxidant additives in food and cosmetic products.
Mechanism of Action
The antioxidant activity of 2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and tissues from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Osmanthuside F: Another phenolic glucoside with similar antioxidant properties.
5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Known for its antioxidant and anti-inflammatory activities.
Uniqueness
2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid is unique due to its specific structure, which allows for effective hydrogen atom donation and radical scavenging. Its extraction from natural sources like Perilla frutescens var. arguta also adds to its uniqueness and potential for use in natural product-based applications .
Properties
Molecular Formula |
C14H18O9 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
InChI Key |
CPHMFZSEPDNJAZ-BYNIDDHOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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